(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione
CAS No.: 454230-46-7
Cat. No.: VC6407250
Molecular Formula: C17H20N4S
Molecular Weight: 312.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 454230-46-7 |
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Molecular Formula | C17H20N4S |
Molecular Weight | 312.44 |
IUPAC Name | N-benzyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Standard InChI | InChI=1S/C17H20N4S/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22) |
Standard InChI Key | KGXMDSNLIPNQHY-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CC=C3 |
Introduction
Physicochemical Properties
Experimental Data
Limited experimental data exists for CAS 454230-46-7, but inferences can be drawn from related structures:
The thione group enhances polarity compared to carbonyl analogs, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Biological Activity and Mechanisms
Target Engagement
Piperazine-thione hybrids exhibit diverse pharmacological profiles:
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Neuromodulation: 4-(2-Pyridyl)piperazinyl groups interact with serotonin (5-HT1A/2A) and dopamine D2/D3 receptors .
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Enzyme inhibition: The thione moiety chelates metal ions in catalytic sites, as demonstrated in soluble guanylate cyclase (sGC) inhibition .
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Antiproliferative effects: Analogous compounds show IC50 values of 2–10 μM against A549 (lung) and HeLa (cervical) cancer cells .
Structure-Activity Relationships (SAR)
Key SAR insights from patent US7414047B2 :
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Thione vs. carbonyl: Thione derivatives exhibit 3–5× higher binding affinity to monoamine transporters than ketone analogs.
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Pyridyl positioning: 2-Pyridyl substitution improves blood-brain barrier penetration compared to 3-/4-pyridyl isomers.
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Benzyl substituents: Electron-withdrawing groups (e.g., -Cl, -CF3) on the benzyl ring enhance metabolic stability.
Pharmaceutical Applications
Preclinical Development
As an API intermediate , this compound serves in synthesizing:
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Antipsychotics: Dual 5-HT2A/D2 antagonists for schizophrenia .
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Anticancer agents: Thioredoxin reductase inhibitors via thione-metal coordination .
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Antimicrobials: Disruption of bacterial iron-sulfur clusters .
Pharmacokinetic Considerations
While in vivo data remains unpublished, analogous molecules exhibit:
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